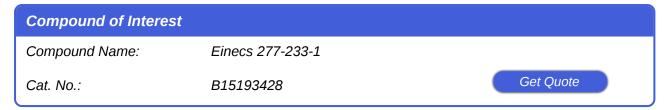


# In-Depth Technical Guide: Solubility of EINECS 277-233-1 in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the solubility characteristics of the chemical substance identified by EINECS number 277-233-1. The primary focus is on its solubility in organic solvents, a critical parameter for its application in various fields, including research, and development. This document collates available data, outlines experimental methodologies for solubility determination, and presents the information in a clear, structured format for ease of reference by professionals in scientific disciplines.

## **Chemical Identity**

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 277-233-1 corresponds to the following chemical substance:

- Chemical Name: 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, compd. with 2-(2-butoxyethoxy)ethanol (1:1)
- CAS Number: 73019-12-2
- Molecular Formula: C28H30N4O8S

This compound is a complex aromatic sulfonic acid derivative, which suggests it possesses characteristics of both a dye and a salt. Its structure, featuring a large aromatic core, multiple



functional groups including amino and acetylamino groups, and a sulfonic acid moiety, dictates its physicochemical properties, most notably its solubility profile.

## **Solubility in Organic Solvents**

Quantitative solubility data for **EINECS 277-233-1** in a wide range of organic solvents is not readily available in published literature. However, based on the structural features of the molecule—a large, relatively nonpolar aromatic core combined with polar functional groups and a salt-like character from the sulfonic acid group—a qualitative assessment of its expected solubility can be made.

The solubility of such compounds is influenced by a delicate balance of intermolecular forces:

- Van der Waals forces between the large aromatic systems of the solute and solvent.
- Dipole-dipole interactions involving the polar functional groups.
- Hydrogen bonding potential of the amino and sulfonic acid groups.
- Ionic interactions due to the salt-like nature of the sulfonic acid moiety.

Table 1: Estimated Solubility of **EINECS 277-233-1** in Common Organic Solvents



Solvent Class	Representative Solvents	Expected Solubility	Rationale
Protic Polar	Methanol, Ethanol	Moderate to High	The hydroxyl group can engage in hydrogen bonding with the solute's functional groups, and the alkyl chain can interact with the aromatic core.
Aprotic Polar	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	High	These solvents have strong dipole moments and can effectively solvate both the polar functional groups and the ionic portion of the molecule.
Nonpolar	Hexane, Toluene	Low	The large, nonpolar aromatic core may have some affinity for toluene through $\pi$ -stacking, but overall solubility is expected to be limited due to the polar functional groups.
Halogenated	Dichloromethane, Chloroform	Low to Moderate	These solvents have some polarity and can interact with the aromatic system, but their ability to solvate the ionic and hydrogen-bonding groups is limited.



Note: This table presents estimated solubilities based on structural analysis. Experimental verification is required for precise quantitative values.

## **Experimental Protocol for Solubility Determination**

A detailed and robust experimental protocol is essential for accurately determining the solubility of **EINECS 277-233-1**. The following methodology is a generalized approach that can be adapted for this specific compound.

Objective: To determine the equilibrium solubility of **EINECS 277-233-1** in a selected organic solvent at a specified temperature.

#### Materials and Equipment:

- **EINECS 277-233-1** (analytical standard)
- Selected organic solvents (HPLC grade or equivalent)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (0.22 μm, solvent-compatible)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

#### Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of EINECS 277-233-1 to a series of vials.



- Accurately dispense a known volume of the selected organic solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.

#### Equilibration:

- Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The colored nature of the compound can give a preliminary visual indication of dissolution.

#### Phase Separation:

- After equilibration, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow for the settling of undissolved solid.
- For finer separation, centrifuge the vials at a controlled speed and temperature.

#### • Sample Collection and Preparation:

- Carefully withdraw an aliquot of the supernatant using a pipette.
- Filter the aliquot through a syringe filter to remove any remaining solid particles.
- Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

#### Quantification:

- Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
- Prepare a calibration curve using standard solutions of EINECS 277-233-1 of known concentrations.
- Determine the concentration of the saturated solution from the calibration curve.

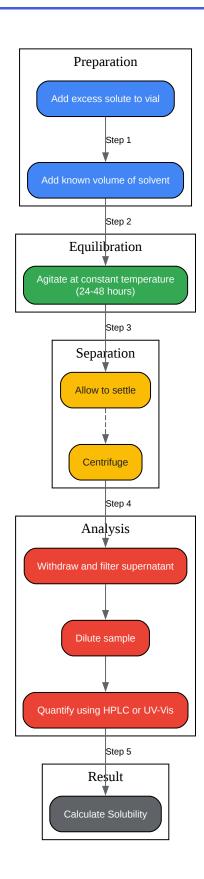


- Calculation of Solubility:
  - Calculate the solubility using the following formula, accounting for the dilution factor:
    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the experimental determination of solubility.





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General workflow for experimental solubility determination.







This comprehensive guide provides a foundational understanding of the solubility of **EINECS 277-233-1**. For specific applications, it is imperative that the estimated solubility data presented here is confirmed through rigorous experimental validation as outlined in the provided protocol.

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